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Compound of Interest

Compound Name: SHP504

Cat. No.: B11929918 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of SHP504, an

allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2

(SHP2), at its second allosteric site. This document consolidates quantitative data, detailed

experimental methodologies, and visual representations of the relevant signaling pathways and

experimental workflows.

Core Data Presentation
SHP504 is a distinct allosteric inhibitor that binds to a previously unexplored "latch" pocket at

the interface of the N-terminal SH2 (N-SH2) and the protein tyrosine phosphatase (PTP)

domains of SHP2.[1] This binding event stabilizes the auto-inhibited, closed conformation of

SHP2, thereby preventing its catalytic activity. The following table summarizes the key

quantitative data regarding the binding affinity and inhibitory activity of SHP504.
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Parameter Value SHP2 Construct Notes

IC50 21 µM
SHP2 (residues 1-

525)

This value represents

the concentration of

SHP504 required to

inhibit 50% of the

enzymatic activity of

the full-length SHP2

protein.

IC50 >100 µM SHP2 PTP domain

Demonstrates the

selectivity of SHP504

for the allosteric site

over the isolated

catalytic PTP domain.

Experimental Protocols
The determination of the binding affinity and inhibitory potency of SHP504 against SHP2 is

typically achieved through a fluorescence-based biochemical assay. The following protocol

outlines a standard method for measuring the IC50 value of an allosteric SHP2 inhibitor.

Protocol: Fluorescence-Based SHP2 Inhibition Assay
This protocol utilizes the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate

(DiFMUP), which upon dephosphorylation by SHP2, produces the fluorescent product 6,8-

difluoro-4-methylumbelliferone (DiFMU).

Materials:

Recombinant full-length wild-type SHP2 (SHP2-WT)

SHP2 allosteric activator peptide (e.g., dually phosphorylated IRS-1 peptide, p-IRS1)

DiFMUP substrate

SHP504 or other test compounds
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Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20

384-well black, shallow polystyrene plates

Fluorescence plate reader (Excitation: 350 nm, Emission: 450 nm)

Procedure:

Compound Preparation: Prepare a serial dilution of SHP504 in DMSO. Further dilute these

stock solutions in the assay buffer to the desired final concentrations.

Enzyme and Activator Preparation: Prepare a working solution of SHP2-WT at a final

concentration of 0.5 nM in the assay buffer. To activate the auto-inhibited SHP2-WT, add the

p-IRS1 peptide to a final concentration of 1.0 µM.[2] Incubate this mixture at room

temperature for a specified period to allow for activation.

Assay Reaction:

To each well of the 384-well plate, add the serially diluted SHP504 or control vehicle

(DMSO).

Add the pre-activated SHP2-WT enzyme solution to each well.

Initiate the enzymatic reaction by adding DiFMUP to a final concentration of 10 µM.[2]

Data Acquisition: Immediately after adding the substrate, measure the fluorescence intensity

at time zero. Incubate the plate at room temperature for 30 minutes and then measure the

fluorescence intensity again.[2]

Data Analysis:

Subtract the background fluorescence (wells with no enzyme) from all readings.

Calculate the percent inhibition for each concentration of SHP504 relative to the control

wells (containing only DMSO).

Plot the percent inhibition against the logarithm of the SHP504 concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.
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Visualization of Signaling Pathways and Workflows
SHP2-Mediated MAPK Signaling Pathway
SHP2 is a critical positive regulator of the Ras-mitogen-activated protein kinase (MAPK)

signaling cascade.[3][4][5] Upon activation by receptor tyrosine kinases (RTKs), SHP2 is

recruited to the cell membrane where it dephosphorylates specific substrates, leading to the

activation of Ras and the downstream kinase cascade (Raf-MEK-ERK). This pathway plays a

crucial role in cell proliferation, differentiation, and survival. SHP504, by locking SHP2 in its

inactive state, prevents these downstream signaling events.
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Caption: SHP2 activation and its role in the MAPK signaling pathway, with the inhibitory action

of SHP504.

Experimental Workflow for SHP2 Inhibition Assay
The following diagram illustrates the logical flow of the experimental protocol for determining

the IC50 of an SHP2 inhibitor.
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Caption: Workflow for the fluorescence-based SHP2 biochemical inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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